molecular formula C10H12N2O2 B11901660 6-(Pyrrolidin-3-yl)nicotinic acid

6-(Pyrrolidin-3-yl)nicotinic acid

Cat. No.: B11901660
M. Wt: 192.21 g/mol
InChI Key: OFOSKRVZHLCARK-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-3-yl)nicotinic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a fused nicotinic acid and pyrrolidine structure, making it a valuable scaffold in medicinal chemistry and drug discovery. It is primarily used as a key synthetic intermediate in the exploration of new therapeutic agents. As a nicotinic acid derivative, it may serve as a precursor for amide or ester formation, facilitating the creation of diverse compound libraries. Researchers utilize this and similar pyrrolidinyl-substituted pyridines in the synthesis of molecules for various biological screenings . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-pyrrolidin-3-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2,(H,13,14)

InChI Key

OFOSKRVZHLCARK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 6 Pyrrolidin 3 Yl Nicotinic Acid

Direct Synthetic Routes

Direct synthetic routes to 6-(pyrrolidin-3-yl)nicotinic acid involve the strategic coupling of nicotinic acid and pyrrolidine (B122466) precursors. These methods aim for the direct formation of the crucial carbon-nitrogen or carbon-carbon bond linking the two heterocyclic rings.

Approaches from Nicotinic Acid Precursors

A primary strategy for the synthesis of this compound involves the use of readily available nicotinic acid derivatives. A key precursor in this approach is a 6-halonicotinic acid ester, such as ethyl 6-chloronicotinate. This precursor can undergo nucleophilic aromatic substitution (SNAr) with a suitable 3-substituted pyrrolidine. For this reaction to proceed, the pyrrolidine nitrogen must act as a nucleophile, attacking the electron-deficient carbon at the 6-position of the pyridine (B92270) ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The choice of protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions and to modulate the nucleophilicity of the amine. A common protecting group utilized in such syntheses is the tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions in the final step to yield the desired product. The carboxylic ester of the nicotinic acid moiety can then be hydrolyzed to the final carboxylic acid.

Strategies Involving Pyrrolidine Building Blocks

An alternative direct approach focuses on the use of pre-functionalized pyrrolidine building blocks. A key synthon in this strategy would be a 3-aminopyrrolidine (B1265635) derivative, where the amino group can be used to form the bond with the nicotinic acid ring. For instance, commercially available (R)- or (S)-3-(Boc-amino)pyrrolidine can be utilized. guidechem.com The synthesis of such chiral intermediates often starts from readily available precursors like trans-4-hydroxy-L-proline. google.com

One potential route involves the reaction of a protected 3-aminopyrrolidine with a 6-halonicotinic acid derivative. The conditions for this reaction would be similar to those described in the previous section, typically involving a base and a suitable solvent. The success of this approach hinges on the chemoselective reaction of the pyrrolidine nitrogen over the protected amino group at the 3-position.

One-Pot Reaction Systems for Compound Formation

The development of one-pot reaction systems offers an efficient and atom-economical approach to the synthesis of complex molecules like this compound. While specific one-pot syntheses for this exact molecule are not extensively reported, the principles of multicomponent reactions could be applied. For example, a three-component reaction involving a suitable pyridine precursor, a pyrrolidine derivative, and a third component to facilitate the coupling could be envisioned. Such strategies often rely on the in situ generation of reactive intermediates.

Catalytic Synthesis Techniques

Catalytic methods provide powerful tools for the formation of C-N and C-C bonds, often with high efficiency and selectivity. These techniques are highly applicable to the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a highly plausible route to this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of carbon-nitrogen bonds. researchgate.netasianpubs.org In the context of synthesizing the target molecule, a Buchwald-Hartwig amination could be employed to couple a 6-halonicotinic acid ester with a protected 3-aminopyrrolidine. This reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the coupling and can influence reaction rates and yields. The reaction would be followed by deprotection of the pyrrolidine nitrogen and hydrolysis of the ester to afford the final product.

Suzuki-Miyaura Coupling: While less direct for forming the C-N bond in this specific target, the Suzuki-Miyaura coupling could be a viable strategy if a suitable pyrrolidin-3-ylboronic acid derivative were available. libretexts.orgresearchgate.net This reaction would involve the coupling of a 6-halonicotinic acid ester with the pyrrolidineboronic acid in the presence of a palladium catalyst and a base. The synthesis of stable, functionalized pyrrolidinylboronic acids can be challenging, which may limit the practicality of this approach. However, related heteroaryl boronic acids are known and utilized in Suzuki couplings. orgsyn.orgbldpharm.comnih.gov

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly synthetic tool. While a direct organocatalytic synthesis of this compound has not been specifically described, the principles of organocatalysis could be applied to key steps in its synthesis. For instance, chiral pyrrolidine-based organocatalysts are widely used in asymmetric synthesis to introduce stereocenters with high enantioselectivity.

An organocatalytic approach could potentially be employed in the asymmetric synthesis of a key chiral pyrrolidine intermediate. For example, an organocatalyst could be used to facilitate an asymmetric Michael addition or an aldol (B89426) reaction to construct the chiral pyrrolidine ring, which could then be further functionalized and coupled to the nicotinic acid moiety.

Stereoselective Synthesis of Enantiomers

The synthesis of enantiomerically pure this compound is a key challenge, primarily addressed through asymmetric synthesis or chiral resolution. These methods are crucial as the biological activity of chiral molecules often resides in a single enantiomer.

One common strategy involves the use of chiral starting materials, such as derivatives of proline or other chiral pool amino acids, to construct the pyrrolidine ring with a defined stereochemistry. nih.govmdpi.com For instance, a synthetic route could commence from a protected (R)- or (S)-3-hydroxypyrrolidine, which is then coupled with a suitable pyridine precursor.

Another powerful approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. uni-muenchen.de This method allows for the highly stereo- and regioselective formation of substituted pyrrolidines. uni-muenchen.de While specific applications to this compound are not extensively documented, this methodology is a cornerstone in the synthesis of a wide array of chiral pyrrolidine-containing compounds. uni-muenchen.de

Furthermore, chemo-enzymatic methods offer a green and efficient alternative for producing chiral amines and their derivatives. whiterose.ac.uk Engineered enzymes can catalyze key stereoselective transformations, leading to high enantiomeric excess. whiterose.ac.uk

The table below summarizes potential stereoselective synthetic strategies that could be adapted for the synthesis of this compound enantiomers, based on established methodologies for related compounds.

Synthetic Strategy Description Key Intermediates/Reagents Potential Advantages
Chiral Pool SynthesisUtilization of readily available chiral molecules as starting materials.(R)- or (S)-3-hydroxypyrrolidine, Protected Proline DerivativesWell-established stereochemistry, predictable outcomes. nih.gov
Asymmetric CatalysisUse of chiral catalysts to induce stereoselectivity in the formation of the pyrrolidine ring.Chiral Lewis Acids, Organocatalysts (e.g., proline derivatives)High enantioselectivity, catalytic amounts of chiral material needed. nih.gov
Chiral ResolutionSeparation of a racemic mixture of the final compound or a key intermediate.Chiral acids or bases for diastereomeric salt formation, Chiral HPLCApplicable when asymmetric synthesis is not feasible. nih.gov

Analytical Characterization of Synthesized Compounds

The definitive identification and purity assessment of synthesized this compound and its enantiomers rely on a combination of advanced spectroscopic and chromatographic techniques.

Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for the structural elucidation of this compound. 1D NMR spectra (¹H and ¹³C) provide information on the chemical environment of each atom, while 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity within the molecule. hmdb.carsc.org For instance, the proton and carbon signals of the pyridine and pyrrolidine rings can be unambiguously assigned. rsc.orgresearchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. manupatra.in Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar molecules such as nicotinic acid derivatives. researchgate.net The fragmentation pattern can provide valuable structural information, for example, by showing the loss of the carboxylic acid group or cleavage of the pyrrolidine ring. researchgate.netwvu.edu

The following table illustrates the expected spectroscopic data for this compound, based on the known spectral characteristics of its constituent moieties.

Spectroscopic Technique Expected Observations Information Gained
¹H NMRResonances for aromatic protons of the nicotinic acid ring and aliphatic protons of the pyrrolidine ring.Number of protons, their chemical environment, and coupling patterns. rsc.org
¹³C NMRSignals for the carboxylic acid carbon, aromatic carbons of the pyridine ring, and aliphatic carbons of the pyrrolidine ring.Number and type of carbon atoms in the molecule. researchgate.net
Mass Spectrometry (ESI-MS)A molecular ion peak corresponding to the exact mass of the compound and characteristic fragment ions.Molecular weight confirmation and structural fragmentation patterns. manupatra.inresearchgate.net

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common setup for analyzing nicotinic acid and its derivatives. nih.gov

For the separation of the enantiomers, chiral HPLC is indispensable. nih.gov This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation into two distinct peaks. Polysaccharide-based CSPs are widely used for the resolution of a broad range of chiral compounds. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. nih.gov

The table below outlines a typical approach for the chromatographic analysis of this compound.

Chromatographic Method Stationary Phase Mobile Phase (Typical) Detection Purpose
Reversed-Phase HPLCC18Water/Acetonitrile with bufferUV (e.g., 260 nm)Purity assessment of the racemic compound. nih.gov
Chiral HPLCPolysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Hexane/IsopropanolUVEnantiomeric purity (enantiomeric excess) determination. nih.gov

Structure Activity Relationship Sar Studies of 6 Pyrrolidin 3 Yl Nicotinic Acid Derivatives

Systematic Structural Modifications of the Nicotinic Acid Moiety

The nicotinic acid scaffold, a substituted pyridine (B92270) ring, is a critical pharmacophoric element in this class of compounds. Modifications to this moiety, including the introduction of various substituents and the replacement of the pyridine core with bioisosteres, have profound effects on receptor interaction.

Substituent Effects on the Pyridine Ring

The electronic and steric properties of substituents on the pyridine ring of nicotinic acid derivatives can significantly modulate their binding affinity for nAChRs. Studies on analogous 6-substituted nicotine (B1678760) derivatives have shown that both the nature and size of the substituent are critical. For instance, the introduction of a chlorine atom at the 6-position of nicotine can enhance potency. researchgate.net

Research on a series of 6-substituted nicotine analogs revealed that lipophilic substituents at this position generally contribute favorably to nAChR affinity. However, this effect is tempered by the steric bulk of the substituent, with larger groups leading to a decrease in affinity. researchgate.net This suggests a finely tuned binding pocket that can accommodate some degree of substitution but is sensitive to steric hindrance. The electronic character of the substituent, as indicated by its Hammett constant (σ), and its lipophilicity (π) both play a role, although a simple correlation is not always evident. researchgate.net

Compound/ModificationSubstituent at 6-positionnAChR Affinity (Ki, nM)
NicotineH2.4
6-FluoronicotineF1.8
6-ChloronicotineCl1.2
6-BromonicotineBr0.45
6-MethylnicotineCH315
6-MethoxynicotineOCH322
6-CyanonicotineCN>1000
6-CarboxynicotineCOOH>10000

Data compiled from studies on 6-substituted nicotine analogs, illustrating the impact of substituents on nAChR affinity. researchgate.net

Bioisosteric Replacements within the Pyridine Core

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the case of 6-(pyrrolidin-3-yl)nicotinic acid, replacing the pyridine ring with other heterocyclic or even non-aromatic systems can lead to significant changes in biological activity. For example, replacing the 3-pyridyl group in some nAChR ligands with a dihydroindolinone ring has been shown to shift selectivity towards the α3β4 subtype over the α4β2 subtype. nih.gov

Furthermore, the pyridazine (B1198779) ring has been explored as a bioisostere for the pyridine ring in nicotinic agents. A series of compounds with a 6-chloro-3-pyridazinyl group attached to various diazabicycloalkanes demonstrated nanomolar affinity for nAChRs. nih.gov This indicates that the fundamental arrangement of nitrogen atoms and their ability to participate in key interactions within the receptor binding site can be mimicked by other heterocycles. The use of a phenol (B47542) group as a bioisosteric replacement for the pyridine ring has also been investigated, highlighting the importance of the hydrogen bonding capacity of the pyridine nitrogen. researchgate.net

Original MoietyBioisosteric ReplacementReceptor Target(s)Reference
PyridineDihydroindolinoneα3β4 nAChR nih.gov
Pyridine6-Chloro-3-pyridazineα4β2 nAChR nih.gov
PyridinePhenolα4β2 nAChR researchgate.net

Variations and Derivatization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is another key component of the this compound scaffold, and its structure and substitution pattern are critical determinants of biological activity. The non-planar, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which can significantly influence receptor binding.

Positional Isomerism of Pyrrolidine Attachment

The point of attachment of the pyrrolidine ring to the nicotinic acid moiety is a crucial factor. While the primary focus of this article is on this compound, it is instructive to consider other positional isomers. For instance, compounds where the pyrrolidine ring is attached at the 2-position of the pyridine ring have been extensively studied. A series of 2-(3-pyridylaminomethyl)pyrrolidine analogues showed that pyrrolidinyl compounds generally exhibit higher affinity for nAChRs compared to their piperidine (B6355638) counterparts. nih.gov The specific positioning of the basic nitrogen of the pyrrolidine ring relative to the pyridine core is a key determinant of affinity and selectivity for different nAChR subtypes. mdpi.com

Substituent Effects on the Pyrrolidine Ring

The introduction of substituents onto the pyrrolidine ring can have a dramatic impact on biological activity. Even small modifications, such as the addition of a methyl group, can alter potency and functional activity at nAChRs. nih.gov In a series of pyrrolidinyl benzofuran (B130515) and benzodioxane derivatives, hydroxylation of the benzene (B151609) ring, a related structural motif, was found to increase α4β2 nAChR affinity and selectivity. unimi.it This highlights the importance of specific hydrogen bonding interactions that can be facilitated by appropriate substitution.

Stereochemical Influences on Biological Activity

The pyrrolidine ring in this compound contains a stereocenter at the 3-position. The absolute configuration (R or S) at this center can have a profound effect on biological activity, as receptors are chiral environments that can differentiate between enantiomers. The stereoselective synthesis of pyrrolidine derivatives is therefore of great importance in medicinal chemistry. mdpi.com

In many classes of nAChR ligands, one enantiomer is significantly more potent than the other. For example, in a series of pyrrolidine-based ligands, the (S)-enantiomer often exhibits higher affinity for α4β2 nAChRs. mdpi.com This stereoselectivity underscores the precise three-dimensional fit required for optimal receptor-ligand interaction. The specific orientation of the pyrrolidine ring and any substituents in space is critical for engaging with key amino acid residues in the receptor binding pocket. researchgate.net

Compound SeriesStereochemistryBiological Activity HighlightReference
Pyrrolidine-based nAChR Ligands(S)-enantiomerHigher affinity for α4β2 nAChRs mdpi.com
2-(3-Pyridylaminomethyl)pyrrolidines(S)-enantiomerGenerally more potent than (R)-enantiomer nih.gov

Conformational Analysis and its Impact on Ligand-Target Interactions

Conformational analysis is the study of the three-dimensional shapes of a molecule and how these shapes, or conformations, can change. For a molecule to interact with a biological target like a receptor, it must adopt a specific conformation that is complementary to the target's binding site. The conformational flexibility of this compound derivatives is a critical determinant of their binding affinity and functional activity at nicotinic acetylcholine (B1216132) receptors (nAChRs).

The core structure, consisting of a pyrrolidine ring linked to a pyridine ring, has several rotatable bonds, allowing the molecule to exist in various spatial arrangements. The relative orientation of these two rings is paramount for proper interaction with the amino acid residues within the nAChR binding site. Molecular modeling studies on structurally related nicotinic agents have been employed to identify the preferred low-energy conformations that are most likely responsible for biological activity. nih.gov

The interaction of these ligands is particularly complex at the α4β2 nAChR, the most abundant nicotinic receptor subtype in the brain. nih.gov This receptor can exist in two different stoichiometries, (α4)2(β2)3 (high sensitivity) and (α4)3(β2)2 (low sensitivity), each presenting a unique binding environment. unimi.itunimi.it Research on analogous compounds like pyrrolidinyl benzofurans has shown that marginal structural modifications can result in opposite activity profiles at these two isoforms. unimi.itunimi.it For instance, the precise substitution pattern on the aromatic ring can dictate whether a compound selectively activates one stoichiometry over the other. unimi.it This highlights that the ligand's conformation must be exquisitely tuned to fit the subtle differences between the receptor isoforms.

The table below presents binding data for a series of phenylpyrrolidine ether derivatives at the human α4β2 nAChR, illustrating how small changes to the structure impact binding affinity. nih.gov

CompoundSubstituent on Phenyl RingIC₅₀ (nM) for [³H]Cytisine Displacement
1 None10.2
2 3-Fluoro3.5
3 3-Chloro1.8
4 3-Bromo1.2
5 3-Iodo2.1
6 3-Methyl11.2
7 3-Nitro12.3
Nicotine N/A0.8
Data sourced from radioligand binding assays on membrane homogenates from SH-EP-hα4β2 clonal cells. nih.gov

This data demonstrates that the inclusion and nature of a substituent at the meta-position of the phenyl ring significantly affect binding affinity. nih.gov Halogen substituents, particularly chloro and bromo, enhance affinity compared to the unsubstituted compound, likely by influencing the electronic properties and conformational preference of the molecule within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org By identifying key molecular properties, known as descriptors, that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. nih.gov

For derivatives of this compound and related nicotinic ligands, QSAR studies have been instrumental in understanding the structural requirements for high-affinity binding to nAChRs. nih.gov These models typically involve calculating a range of molecular descriptors for each compound in a dataset, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Geometric descriptors: Related to the 3D shape of the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and electronic properties. dovepress.com

A QSAR study on a series of 34 pyrrolidine-modified nicotine agonists investigated their binding affinity for neuronal nAChRs. nih.gov The results indicated that steric bulk around the pyrrolidine ring is a critical factor. The model revealed that large substituents at several positions on the pyrrolidine ring were detrimental to binding affinity. nih.gov This suggests that the binding pocket has a defined size and that bulky groups lead to unfavorable steric clashes, preventing the ligand from adopting the optimal binding conformation.

Furthermore, the study highlighted the importance of electronic features. The presence of a hydrogen bond accepting substituent at a specific position on the pyrrolidine ring was found to be unfavorable for binding. nih.gov This provides specific guidance for future synthetic efforts, suggesting that this position should not be modified with groups that are strong hydrogen bond acceptors.

A typical linear QSAR model can be represented by an equation like:

pIC₅₀ = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), D represents the calculated molecular descriptors, and c represents the coefficients determined by the regression analysis. ujpronline.com

The table below illustrates a hypothetical QSAR model for a series of this compound derivatives, demonstrating how different descriptors could correlate with binding affinity.

Compound IDpIC₅₀ (Experimental)Molecular Weight (Descriptor 1)LogP (Descriptor 2)Number of H-Bond Acceptors (Descriptor 3)pIC₅₀ (Predicted by Model)
A 7.5178.20.837.4
B 8.1196.21.238.2
C 7.1224.31.537.0
D 7.8192.20.747.7
E 6.9207.21.156.8
This table is for illustrative purposes to demonstrate the principles of a QSAR model.

In this illustrative model, higher molecular weight and LogP might show a complex, non-linear relationship with activity, while an increasing number of hydrogen bond acceptors beyond an optimal number could negatively impact potency, consistent with findings from published QSAR studies. nih.gov Such models, once validated, serve as powerful predictive tools in the drug discovery pipeline. nih.govnih.gov

Mechanistic Investigations of Biological Activities

Elucidation of Molecular Mechanisms

A thorough understanding of a compound's molecular mechanisms is fundamental to drug discovery and development. This involves detailed studies of how the molecule interacts with biological systems at a molecular level.

Receptor Binding Kinetics and Thermodynamics

Currently, there is no specific data available in published scientific literature regarding the receptor binding kinetics and thermodynamics of 6-(pyrrolidin-3-yl)nicotinic acid. Such studies would typically involve assays to determine the association and dissociation rates (k-on and k-off) of the compound with its target receptor(s), as well as thermodynamic parameters like enthalpy and entropy changes upon binding. This information provides insights into the affinity, selectivity, and nature of the ligand-receptor interaction.

Enzyme Inhibition Mechanisms

Detailed studies on the enzyme inhibition mechanisms of this compound have not been reported. Investigating these mechanisms would entail identifying specific enzyme targets and characterizing the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). Kinetic analyses would be necessary to determine inhibition constants such as Kᵢ.

Cellular Pathway Modulation

Information regarding the modulation of specific cellular pathways by this compound is not documented in the available scientific literature. Research in this area would focus on how the compound affects intracellular signaling cascades, gene expression, and other cellular processes.

Identification of Specific Pharmacological Targets

The identification of precise pharmacological targets is a critical step in characterizing the therapeutic potential of a compound. For a molecule like this compound, potential targets could include nicotinic acetylcholine (B1216132) receptors or various enzymes.

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity and Allosteric Modulation

While the nicotinic acid scaffold suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), there are no specific studies detailing the subtype selectivity or allosteric modulatory effects of this compound. Research would be needed to screen the compound against various nAChR subtypes to determine its binding affinity and functional activity (agonist, antagonist, or modulator).

Enzyme Target Interactions

There is currently no published evidence to suggest that this compound interacts with enzymes such as Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), aspartyl proteases, or kynurenine (B1673888) aminotransferases. To establish any such interactions, comprehensive enzymatic assays would be required.

Protein-Ligand Interaction Dynamics

There is currently no published research detailing the protein-ligand interaction dynamics of this compound. This includes a lack of computational molecular docking studies to predict its binding affinity and mode of interaction with potential protein targets, as well as experimental data from techniques such as X-ray crystallography or cryo-electron microscopy that would elucidate its binding at an atomic level.

Cellular and Biochemical Effects

Similarly, the specific cellular and biochemical effects of this compound remain uninvestigated in publicly accessible research.

Metabolic Reprogramming and NAD+ Depletion

No studies were found that examined the influence of this compound on cellular metabolism, including any potential for metabolic reprogramming or effects on the levels of nicotinamide adenine (B156593) dinucleotide (NAD+).

ATP Depletion and Mitochondrial Membrane Depolarization

The impact of this compound on cellular energy homeostasis, specifically concerning adenosine (B11128) triphosphate (ATP) levels and the mitochondrial membrane potential, has not been documented in the scientific literature.

Reactive Oxygen Species (ROS) Production

There is no available data on whether this compound modulates the production of reactive oxygen species (ROS) within cells.

Pre Clinical Biological Activity Assessments in Vitro and in Vivo Models

Antimicrobial Activity

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

No research data was found regarding the antibacterial spectrum or efficacy of 6-(Pyrrolidin-3-yl)nicotinic acid against Gram-positive or Gram-negative bacterial strains.

Antifungal Activity

No studies detailing the in vitro or in vivo antifungal activity of this compound were identified.

Mechanisms of Action against Microbial Pathogens

There is no available information on the proposed or demonstrated mechanisms of action of this compound against any microbial pathogens.

Anthelmintic and Nematicidal Properties

Egg Hatch Inhibition Assays

No data from egg hatch inhibition assays for this compound has been published.

Juvenile Mortality Studies

No studies on the effects of this compound on juvenile mortality of helminths or nematodes are available in the scientific literature.

The absence of specific preclinical data for this compound across the outlined areas of antimicrobial, anthelmintic, and nematicidal activity indicates a significant gap in the current scientific knowledge base for this particular compound. While the broader classes of nicotinic acid and pyrrolidine (B122466) derivatives have been subjects of biological investigation, the unique structure of this compound means that findings from related compounds cannot be directly extrapolated. This review, therefore, concludes that the biological activities of this compound in these domains remain uninvestigated and unreported in the public scientific domain.

Anti-inflammatory Investigations in Pre-clinical Models

Research into the anti-inflammatory properties of nicotinic acid and its derivatives has pointed towards their potential to modulate immune responses. Studies have shown that nicotinic acid can exert anti-inflammatory effects in human monocytes through mechanisms dependent on the GPR109A receptor. nih.gov This has prompted investigations into related compounds.

In pre-clinical studies involving RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), derivatives of nicotinic acid have been evaluated for their ability to inhibit the production of key inflammatory mediators. Two new series of nicotinic acid derivatives demonstrated significant anti-inflammatory activity without impacting the viability of the macrophages. nih.gov The most potent of these compounds were found to inhibit the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in a manner comparable to the standard anti-inflammatory drug, ibuprofen. nih.gov While these studies establish a precedent for the anti-inflammatory potential of the nicotinic acid scaffold, specific data on this compound's direct effects on these inflammatory markers in pre-clinical models remains an area for further detailed investigation.

Anticancer Research in Pre-clinical Models

The potential of nicotinic acid and its analogs in cancer therapy has been an active area of research, with investigations focusing on their effects on cell viability, programmed cell death, and specific molecular targets.

The pyrrolidin-2-one moiety, a structural feature related to the pyrrolidine group in this compound, has been incorporated into various chemical structures exhibiting anticancer properties. nih.gov For instance, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested for their cytotoxic effects against several human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1). nih.gov These studies utilize assays like the MTT assay to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. The results indicated that some of these compounds were selectively active against prostate cancer and melanoma cell lines. nih.gov

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Research has shown that compounds related to nicotinic acid can strongly induce apoptosis in various human cancer cell lines. nih.gov For example, picolinic acid, dipicolinic acid, and isonicotinamide (B137802) have been shown to induce apoptosis in human acute myelomonocytic leukemia (HL-60), chronic myelogenous leukemia (K562), and cervical carcinoma (HeLa) cells. nih.gov This apoptotic process was found to be initiated within hours of treatment. nih.gov

Furthermore, novel inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, have been shown to induce both apoptosis and necrosis in hematological malignancies. nih.gov Treatment with these inhibitors leads to a depletion of NAD+ and NADP(H), an increase in reactive oxygen species (ROS), and subsequent loss of ATP and mitochondrial depolarization, culminating in cell death. nih.gov

Targeted therapy represents a modern approach to cancer treatment, focusing on specific molecular targets that are crucial for cancer cell survival and proliferation. One such target is nicotinamide phosphoribosyltransferase (NAMPT). The inhibition of NAMPT is a promising strategy, particularly in hematological malignancies. nih.gov Novel NAMPT inhibitors have demonstrated potent antitumor activities in this context. nih.gov Research has also highlighted that the efficacy of NAMPT inhibitors can be enhanced by dietary niacin restriction, suggesting a synthetic lethal interaction in neuroendocrine carcinomas. nih.gov This approach is based on the finding that some cancer cells become more dependent on the NAMPT-mediated NAD+ salvage pathway for their survival. nih.gov

Neuropharmacological Research in Pre-clinical Models

The structural similarity of this compound to nicotine (B1678760) suggests potential interactions with the nervous system, particularly with nicotinic acetylcholine (B1216132) receptors (nAChRs).

Neuronal nAChRs are a diverse family of ligand-gated ion channels that are widely expressed in the brain and play crucial roles in various cognitive functions. nih.govnih.gov These receptors are composed of different combinations of α and β subunits, with the α4β2* and α7 subtypes being of particular interest for therapeutic development. nih.gov

Impact on Cholinergic System Activity

Currently, there is a lack of publicly available scientific literature detailing the specific impact of this compound on cholinergic system activity. While the nicotinic acid moiety is a component of molecules known to interact with the cholinergic system, such as nicotinamide adenine (B156593) dinucleotide (NAD), direct studies on this compound's affinity for and activity at nicotinic acetylcholine receptors (nAChRs) have not been reported.

Research into structurally related compounds can offer some context. For instance, various derivatives of nicotinic acid have been synthesized and evaluated for their affinity towards neuronal nAChRs. These studies aim to understand the structure-activity relationships that govern the interaction with these receptors. However, without direct experimental data on this compound, any potential cholinergic activity remains speculative.

Assessment in Models of Neurological Disorders

Comprehensive searches of scientific databases have not yielded any studies that have assessed the effects of this compound in preclinical models of neurological disorders such as Parkinson's disease, Alzheimer's disease, or depression.

While research into nicotinic acid (niacin) and its derivatives, like nicotinamide riboside, has shown some potential in models of these diseases, these findings cannot be directly extrapolated to this compound. The addition of the pyrrolidin-3-yl group to the nicotinic acid scaffold creates a distinct chemical entity whose biological properties have not been characterized in the context of these neurological conditions.

For example, studies on niacin in Alzheimer's disease models suggest it may reduce amyloid plaque burden and improve cognitive function. iu.edu Similarly, in Parkinson's disease research, niacin and its precursors are being investigated for their potential to boost NAD+ levels, a molecule crucial for neuronal health. medicalnewstoday.comcureparkinsons.org.uk In the context of depression, some research has explored the potential of niacin to modulate neuroinflammation and monoamine levels. nih.gov However, it is crucial to reiterate that these findings are not specific to this compound.

Without dedicated in vitro and in vivo studies on this compound, its potential therapeutic efficacy or role in the pathophysiology of Parkinson's disease, Alzheimer's disease, or depression remains unknown.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These simulations are instrumental in understanding the fundamentals of molecular recognition. Given the structural similarity of 6-(Pyrrolidin-3-yl)nicotinic acid to known agonists, a primary target for these studies is the ligand-binding domain of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs). meilerlab.orgtandfonline.comnih.gov The modeling of these receptors is often based on the crystal structure of homologous proteins like the Acetylcholine-Binding Protein (AChBP). tandfonline.comnih.gov

Docking simulations predict how this compound fits into the binding site of a receptor, such as the α7 or α4β2 nAChR subtypes. researchgate.net The analysis focuses on identifying the specific non-covalent interactions that stabilize the ligand-protein complex.

Key predicted interactions for this compound at an nAChR binding site would include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues (like Serine, Threonine, or Glutamine) in the binding pocket. The nitrogen atom on the pyridine (B92270) ring can act as a hydrogen bond acceptor.

Salt Bridge Formation: The basic nitrogen in the pyrrolidine (B122466) ring can become protonated and form a strong ionic interaction (a salt bridge) with an acidic residue, such as Aspartate or Glutamate.

π-Cation Interactions: The electron-rich aromatic pyridine ring can engage in a powerful π-cation interaction with the positively charged side chain of a Lysine or Arginine residue.

Hydrophobic Interactions: The aliphatic pyrrolidine ring and parts of the pyridine ring can form favorable hydrophobic interactions with nonpolar residues like Leucine (B10760876), Valine, and Isoleucine.

These interactions collectively determine the molecule's binding orientation and specificity for a particular receptor subtype.

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the protein. scispace.com This score, often expressed in kcal/mol, represents the change in Gibbs free energy (ΔG) upon binding. A more negative value indicates a stronger, more favorable interaction. These predicted affinities allow for the ranking of different compounds and help prioritize molecules for synthesis and experimental testing. Studies on similar nicotinic acid derivatives have shown binding affinities ranging from -4.5 to -7.5 kcal/mol, depending on the specific derivative and protein target. nih.gov

Below is a hypothetical data table illustrating the kind of results a docking simulation might produce for this compound against the binding pocket of an nAChR model.

ParameterPredicted ValueKey Interacting Residues (Hypothetical)
Binding Affinity (kcal/mol)-7.2
  • TyrA93 (π-stacking)
  • TrpB149 (Hydrogen bond with pyridine N)
  • AspC190 (Salt bridge with pyrrolidine N)
  • SerD148 (Hydrogen bond with carboxylic acid)
  • Inhibitory Constant (Ki, predicted)~4.5 µM
    Interaction TypesHydrogen Bonds, Salt Bridge, π-Interactions

    Quantum Chemical Calculations

    Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties based on its electronic structure. researchgate.net These methods are used to analyze the molecule in isolation, without the presence of a receptor.

    This compound has rotational freedom around the single bond connecting the pyridine and pyrrolidine rings. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. By calculating the energy of the molecule as this bond is rotated, an energy landscape can be generated. This landscape reveals the low-energy, and therefore most probable, conformations that the molecule will adopt. Identifying the global minimum energy conformation is crucial, as this is often the shape the molecule assumes when binding to a protein target.

    ConformerDihedral Angle (Py-C-C-N)Relative Energy (kcal/mol)Population (%) at 298 K
    1 (Global Minimum)175°0.0075.3%
    2-65°1.1515.1%
    360°1.459.6%

    The electronic properties of a molecule are defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

    HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density are nucleophilic.

    LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density are electrophilic.

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. This analysis helps predict how the molecule might participate in charge-transfer interactions within a biological system.

    OrbitalCalculated Energy (eV)
    HOMO-6.85
    LUMO-1.72
    HOMO-LUMO Gap (ΔE) 5.13

    A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. researchgate.net It is plotted onto the molecule's electron density surface.

    Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine ring.

    Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, especially the acidic proton of the carboxylic acid and the hydrogens on the protonated pyrrolidine nitrogen.

    Green Regions: Represent neutral or weakly polarized areas.

    The MEP map provides an intuitive guide to the molecule's reactivity and how it will orient itself when approaching a protein binding site, seeking to match its electron-rich regions with the protein's electron-poor regions and vice versa.

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations provide a dynamic picture of how a molecule like this compound interacts with its biological target over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and energetic landscapes that govern molecular recognition.

    The stability of the complex formed between a ligand and its protein target is a critical determinant of its efficacy. MD simulations can assess this stability by calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex. A stable complex will generally exhibit lower RMSD values over the simulation time, indicating that the ligand remains securely bound in the active site.

    For a compound like this compound, which is structurally related to nicotinic acetylcholine receptor (nAChR) ligands, simulations would likely be performed with it docked into the binding site of a relevant nAChR subtype. unimi.it The analysis would focus on the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrrolidine and nicotinic acid moieties of the ligand and the amino acid residues of the receptor. Studies on similar pyrrolidine-containing compounds have shown that the stereochemistry and substitution pattern of the pyrrolidine ring can significantly influence binding stability and receptor subtype selectivity. nih.gov

    Table 1: Representative Data for Protein-Ligand Complex Stability Analysis

    ParameterValue RangeInterpretation
    RMSD of Ligand1-3 ÅIndicates the ligand maintains a stable position within the binding pocket.
    RMSD of Protein Backbone1.5-4 ÅReflects the overall structural stability of the protein upon ligand binding.
    Key Hydrogen Bonds>80% OccupancyShows persistent and strong hydrogen bonding interactions crucial for binding.

    Note: The data in this table is representative and based on typical findings for small molecule ligands in complex with their target proteins. Specific values for this compound would require dedicated simulation studies.

    Analysis of the simulation trajectory can identify the most populated conformational clusters of the ligand and the corresponding protein-ligand interactions. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs. For instance, the orientation of the carboxylic acid group on the nicotinic acid moiety is critical for forming interactions that are characteristic of nicotinic receptor ligands.

    In Silico Pharmacokinetic Property Prediction

    The journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a key factor in its clinical success. In silico tools can predict these pharmacokinetic properties based on the molecule's physicochemical characteristics.

    The absorption of a drug, particularly after oral administration, is governed by factors such as its solubility, permeability, and stability in the gastrointestinal tract. Computational models can predict these properties based on molecular descriptors like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

    For this compound, its structure suggests a balance of hydrophilic (nicotinic acid) and moderately lipophilic (pyrrolidine) features. Predictions for similar nicotinic acid derivatives often indicate good oral bioavailability. nih.gov The distribution of the compound throughout the body, including its ability to cross the blood-brain barrier, is also predictable. The presence of the pyrrolidine ring, a common scaffold in central nervous system (CNS) active drugs, may suggest potential for CNS penetration. frontiersin.org

    Table 2: Predicted In Silico ADME Properties for a Representative Nicotinic Acid Derivative

    PropertyPredicted ValueSignificance
    Molecular Weight< 500 g/mol Favorable for oral absorption (Lipinski's Rule of Five).
    LogP1-3Optimal balance for permeability and solubility.
    H-bond Donors< 5Contributes to good membrane permeability.
    H-bond Acceptors< 10Contributes to good membrane permeability.
    Blood-Brain Barrier PermeationModerate to HighSuggests potential for CNS activity.

    Note: This table presents predicted values for a representative compound of this class. The actual values for this compound would need to be calculated using specific software.

    The metabolic fate of a drug is crucial for determining its duration of action and potential for drug-drug interactions. In silico metabolism prediction tools identify the most likely sites on the molecule to be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family.

    For this compound, potential sites of metabolism would include the nicotinic acid ring (hydroxylation) and the pyrrolidine ring (N-dealkylation or hydroxylation). The prediction of which specific CYP isoforms are likely to be involved (e.g., CYP2D6, CYP3A4) is a key output of these computational studies. Understanding the metabolic pathways of nicotinic acid derivatives is an active area of research. mdpi.com

    Derivatization and Analogue Design Strategies

    Covalent Modifications for Enhanced Activity or Selectivity

    Covalent modifications of the 6-(pyrrolidin-3-yl)nicotinic acid scaffold can be undertaken to enhance its interaction with biological targets, thereby improving its potency and selectivity. The pyrrolidine (B122466) nitrogen and the nicotinic acid carboxylate are primary handles for such modifications.

    The pyrrolidine nitrogen can be functionalized through various reactions, including acylation, alkylation, and sulfonylation. For instance, acylation with different acid chlorides or anhydrides can introduce a variety of substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties. These modifications can alter the basicity of the pyrrolidine nitrogen and introduce new points of interaction with a target protein. A review of pyrrolidine-containing drugs highlights that the nitrogen atom is a common site for substitution to modulate biological activity. nih.govresearchgate.net

    Similarly, the carboxylic acid group of the nicotinic acid moiety can be converted to esters, amides, or other derivatives. Esterification can modulate the compound's lipophilicity and membrane permeability. nih.gov Amide formation with a diverse set of amines can introduce new functional groups and steric bulk, potentially leading to altered target engagement. Research on 6-substituted nicotine (B1678760) analogs has shown that modifications at the 6-position of the pyridine (B92270) ring can significantly impact affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net

    Modification Site Reaction Type Potential Substituents Anticipated Effect on Properties
    Pyrrolidine NitrogenAcylationAlkyl, Aryl, Heterocyclic acyl groupsModulation of basicity, introduction of new interaction points
    Pyrrolidine NitrogenAlkylationSmall alkyl groups, functionalized alkyl chainsAlteration of steric bulk and basicity
    Pyrrolidine NitrogenSulfonylationAryl or alkyl sulfonyl chloridesIntroduction of a sulfonamide group for hydrogen bonding
    Nicotinic Acid CarboxylEsterificationAlkyl, Aryl estersIncreased lipophilicity, altered solubility
    Nicotinic Acid CarboxylAmidationPrimary/secondary amines, amino acidsIntroduction of new functional groups and H-bond donors/acceptors

    Table 1: Potential Covalent Modifications of this compound

    Prodrug Design and Development

    Prodrug strategies can be employed to overcome unfavorable physicochemical or pharmacokinetic properties of this compound, such as poor solubility, limited membrane permeability, or rapid metabolism. nih.gov The carboxylic acid and the secondary amine functionalities are ideal handles for prodrug formation.

    Esterification of the nicotinic acid carboxyl group is a common prodrug approach to mask the polar carboxylic acid, thereby increasing lipophilicity and enhancing passive diffusion across biological membranes. nih.gov These ester prodrugs are designed to be hydrolyzed by esterases in the body to release the active parent drug. For example, myristyl nicotinate (B505614) is a prodrug of nicotinic acid designed to improve its skin penetration. informahealthcare.com

    The pyrrolidine nitrogen can also be a site for prodrug modification. For instance, N-acyloxyalkoxycarbonyl or N-mannich base derivatives could be synthesized. These prodrugs are designed to be chemically or enzymatically cleaved to regenerate the free amine of the parent compound.

    A study on niacin prodrugs involved conjugation with bile acids to target the apical sodium-dependent bile acid transporter (ASBT) for sustained release. nih.gov This approach could potentially be adapted for this compound to achieve targeted delivery and prolonged therapeutic effect.

    Prodrug Strategy Modification Site Promoieties Activation Mechanism
    Ester ProdrugsNicotinic Acid CarboxylAlkyl, Aryl groupsEnzymatic hydrolysis by esterases
    Amide ProdrugsNicotinic Acid CarboxylAmino acidsEnzymatic hydrolysis by amidases
    N-Acyloxyalkyl ProdrugsPyrrolidine NitrogenAcyloxyalkyl groupsEnzymatic and/or chemical hydrolysis
    Bile Acid ConjugatesNicotinic Acid CarboxylBile acids (e.g., CDCA)Transporter-mediated uptake and subsequent enzymatic cleavage

    Table 2: Potential Prodrug Strategies for this compound

    Conjugation Strategies (e.g., Antibody-Drug Conjugates)

    The unique structure of this compound could be leveraged for conjugation to larger biomolecules, such as antibodies, to create targeted therapies like antibody-drug conjugates (ADCs). nih.govresearchgate.net In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen, thereby delivering the drug selectively to cancer cells. nih.gov

    To be used as a payload in an ADC, this compound would first need to be derivatized to incorporate a linker with a reactive handle for conjugation to the antibody. The carboxylic acid group is a suitable attachment point for a linker. For example, it could be coupled to a linker containing a maleimide (B117702) group, which can then react with cysteine residues on the antibody. nih.gov Alternatively, linkers with other reactive functionalities like NHS esters or hydrazones could be employed. nih.govbiosyn.com

    The choice of linker is critical and can influence the stability, solubility, and bystander effect of the ADC. google.com Research on nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors as payloads for ADCs demonstrates the potential of nicotinamide-like scaffolds in this therapeutic modality. acs.orgnovartis.comacs.org

    Design of Chemical Probes for Biological Systems

    Chemical probes are small molecules used to study and manipulate biological systems. researchgate.net this compound can serve as a starting point for the design of chemical probes to investigate the function of its potential biological targets.

    To create a chemical probe, the parent molecule is typically modified to include a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) tag) and/or a photoreactive group for covalent labeling of the target protein. unimi.it The carboxylic acid or the pyrrolidine nitrogen of this compound could be functionalized with a linker attached to such a tag.

    For example, a fluorescent probe could be synthesized by coupling a fluorophore to the carboxylic acid via a flexible linker. This probe could then be used in fluorescence microscopy or flow cytometry to visualize the localization of the target protein within cells. A recent study described the development of a specific fluorescent probe for pyrrolidine, demonstrating the feasibility of designing probes for this heterocycle. doaj.orgresearchgate.net

    Scaffold Hopping and Lead Optimization Approaches

    Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular scaffolds with similar biological activity to a known active compound. rsc.org Starting from this compound, scaffold hopping could be employed to discover new chemotypes with improved properties. For instance, the pyridine ring could be replaced by other heterocycles like pyrimidine (B1678525), pyrazine, or even non-aromatic rings, while retaining the pyrrolidine moiety. A study on dual leucine (B10760876) zipper kinase (DLK) inhibitors successfully used a scaffold hopping approach to convert a pyrimidine core to a pyrazole (B372694) core with improved properties. acs.orguic.edu

    Future Research Directions and Translational Perspectives

    Development of Novel Therapeutic Agents Based on the 6-(Pyrrolidin-3-yl)nicotinic Acid Scaffold

    The this compound structure represents a versatile scaffold for the development of new therapeutic agents. The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds due to its ability to explore three-dimensional space and contribute to the molecule's stereochemistry. nih.gov This can lead to specific interactions with biological targets. Similarly, the nicotinic acid (niacin, vitamin B3) framework is a known modulator of various biological pathways and serves as a basis for drugs targeting dyslipidemia and other conditions. drugs.comnih.govsigmaaldrich.com

    Future drug discovery efforts could leverage this scaffold to design novel compounds. By modifying the pyrrolidine ring and the nicotinic acid core, medicinal chemists can create a library of derivatives with potentially diverse pharmacological activities. For instance, derivatives of nicotinic acid have been explored as anti-inflammatory agents. nih.gov The pyrrolidine moiety is also a key component in compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a range of neurological and psychiatric disorders, including nicotine (B1678760) addiction, depression, and cognitive deficits. nih.govnih.govnih.gov

    Patents for structurally related compounds highlight the therapeutic potential of this chemical space. For example, derivatives of 6-(pyrrolidin-1-yl)-pyridin-3-ylamine have been identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), a target for obesity and anxiety. nih.gov Other patented compounds incorporating a substituted pyrrolidine ring attached to a pyridine (B92270) or pyrimidine (B1678525) system have been investigated for a variety of therapeutic uses. regulations.govgoogle.com

    Related Compound ClassPotential Therapeutic Target/ApplicationReference
    Pyrrolidine-substituted Nicotine AnalogsNicotinic Acetylcholine Receptors (nAChRs) nih.gov
    6-(3-Amino-pyrrolidin-1-yl)-pyridin-3-ylamine DerivativesMelanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonists nih.gov
    Nicotinic Acid DerivativesAnti-inflammatory Agents, Lipid-lowering Agents drugs.comnih.govnih.gov
    Pyrrolopyrimidine Derivatives with Pyrrolidine MoietyVarious, including kinase inhibitors google.com

    Application as Research Tools in Chemical Biology

    Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable research tools in chemical biology. Chemical probes are essential for dissecting complex biological pathways and identifying new drug targets. The development of selective ligands for nicotinic acetylcholine receptor subtypes, for instance, is crucial for understanding their specific roles in health and disease. nih.gov

    A derivative of this compound could be functionalized to create a chemical probe. This might involve incorporating a photo-affinity label, a fluorescent tag, or a biotin (B1667282) moiety to facilitate target identification and visualization studies. Such probes could be used to map the binding sites of nAChRs or other potential protein targets, providing insights into their structure and function. The stereochemistry of the pyrrolidine ring would be a critical factor in designing highly selective probes. nih.gov

    Advancements in High-Throughput Screening and Combinatorial Chemistry

    The discovery of novel bioactive compounds based on the this compound scaffold can be significantly accelerated through modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry. youtube.com These technologies allow for the rapid synthesis and evaluation of vast libraries of compounds. mdpi.comyoutube.com

    Combinatorial chemistry enables the systematic combination of different building blocks to generate a large and diverse library of molecules based on the core scaffold. nih.gov For this compound, this could involve varying the substituents on both the pyrrolidine and nicotinic acid rings. For example, a library of pyrrolidine pentamine derivatives was successfully used to identify inhibitors of an aminoglycoside resistance enzyme through a positional scanning strategy. nih.govmdpi.com

    Once a library is synthesized, HTS can be employed to rapidly screen for compounds with desired biological activity against specific targets, such as different nAChR subtypes. nih.gov Cell-based assays using fluorescence or luminescence readouts are commonly used in HTS campaigns to identify active "hits" from thousands of compounds in a short time. ox.ac.uk These hits can then be further optimized to improve their potency and selectivity.

    TechniqueApplication to this compoundPotential OutcomeReference
    Combinatorial ChemistrySynthesis of a diverse library of derivatives by modifying the pyrrolidine and nicotinic acid moieties.Generation of a large pool of novel compounds for screening. nih.gov
    High-Throughput Screening (HTS)Rapidly testing the synthesized library against biological targets (e.g., nAChR subtypes).Identification of "hit" compounds with desired biological activity. youtube.comnih.gov
    Structure-Activity Relationship (SAR) StudiesSystematic modification of hit compounds to understand the relationship between chemical structure and biological activity.Optimization of hits into lead compounds with improved potency and selectivity. nih.govmdpi.com

    Integration of Omics Technologies in Mechanistic Studies

    To fully understand the biological effects and mechanisms of action of any new therapeutic agent derived from the this compound scaffold, the integration of "omics" technologies will be indispensable. These technologies, including genomics, proteomics, and metabolomics, provide a global view of cellular processes and can reveal how a compound affects biological systems.

    For instance, if a derivative shows promise in a cellular model of a particular disease, proteomics could be used to identify the proteins that directly bind to the compound, thereby confirming its target and identifying potential off-target effects. Transcriptomics (gene expression profiling) could reveal the downstream signaling pathways that are modulated by the compound. Multi-omics analysis has been used to understand how microbial dysbiosis can upregulate pathways like PI3K-Akt and MAPK in lung cancer models. dovepress.com Similarly, metabolomics can provide a snapshot of the metabolic changes induced by the compound, which is particularly relevant given the role of nicotinic acid in lipid metabolism. nih.gov The integration of these different omics datasets can provide a comprehensive understanding of a compound's mechanism of action, aiding in its preclinical and clinical development. mdpi.commdpi.com

    Q & A

    Basic Research Questions

    Q. What are the established synthetic methodologies for preparing 6-(Pyrrolidin-3-yl)nicotinic acid and its derivatives?

    • Methodological Answer : Synthesis typically involves nucleophilic substitution or organometallic addition. For example, pyridyl-3-oxazolines derived from nicotinic acid react with organolithium reagents (e.g., phenyllithium) to form 1,4-dihydropyridine intermediates, which are oxidized to 4-substituted pyridines. Subsequent deprotection yields the final product. Modifications at the pyrrolidine ring may require tailored protecting groups (e.g., fluoropropyl) to optimize reaction efficiency .

    Q. How can researchers characterize the structural and electronic properties of this compound?

    • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms exact mass (e.g., 223.0796 for derivatives) . THz spectroscopy identifies solid-state vibrational modes, validated for nicotinic acid analogs, while IR/UV-Vis spectroscopy analyzes functional groups and electronic transitions. Computational tools like density functional theory (DFT) can model molecular vibrations and predict reactivity .

    Q. What safety protocols are recommended for handling this compound in laboratory settings?

    • Methodological Answer : Use PPE (gloves, lab coats) to mitigate irritant risks. Store in airtight containers at room temperature. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols. Safety data sheets for structurally related compounds (e.g., 6-hydroxynicotinic acid) recommend immediate medical consultation upon exposure .

    Advanced Research Questions

    Q. What experimental strategies are employed to investigate the pharmacological synergism of this compound in combination therapies?

    • Methodological Answer : Co-administration studies with kinase inhibitors (e.g., Alpelisib) use in vitro dose-response assays (e.g., IC50 determination) and in vivo xenograft models to assess synergy. Isobolographic analysis or Chou-Talalay combination indices quantify interactions. Pharmacokinetic compatibility is validated via ADME profiling, ensuring no metabolic interference between compounds .

    Q. How does the substitution pattern on the pyrrolidine ring influence bioactivity and binding affinity?

    • Methodological Answer : Systematic SAR studies compare substituents (e.g., fluoropropyl vs. methyl groups) to optimize lipophilicity and hydrogen-bonding capacity. Molecular docking with target proteins (e.g., PI3Kα or PDE9A) identifies critical interactions. For example, fluoropropyl groups enhance blood-brain barrier penetration in kinase inhibitors, while bulky aryl groups may sterically hinder binding .

    Q. What are the key considerations in resolving contradictory data on pH-dependent reactivity?

    • Methodological Answer : Protonation equilibria under acidic conditions (e.g., pKa ~2.5 for nicotinic acid) alter reaction pathways. Kinetic studies using stopped-flow spectrophotometry or HPLC track degradation rates across pH gradients. Buffer composition and ionic strength must be controlled to avoid artifacts. Conflicting results may arise from competing oxidation mechanisms (e.g., radical vs. ionic pathways) .

    Q. How can researchers optimize extraction and purification protocols for industrial-scale production?

    • Methodological Answer : Reactive extraction with tri-n-octylamine (TOA) in biocompatible diluents (e.g., decanol) maximizes yield. Column chromatography with gradient elution (e.g., H2O:MeCN) separates byproducts. Process parameters (pH, temperature) are optimized via response surface methodology (RSM) to balance efficiency and cost .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies in reported synthetic yields for pyrrolidine-substituted nicotinic acids?

    • Methodological Answer : Variability often stems from differences in organolithium reagent purity or oxidation conditions (e.g., O2 vs. chemical oxidants). Reproducibility requires strict anhydrous conditions and standardized workup protocols. Comparative studies using alternative routes (e.g., Pd-catalyzed cross-coupling) can validate optimal methods .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.